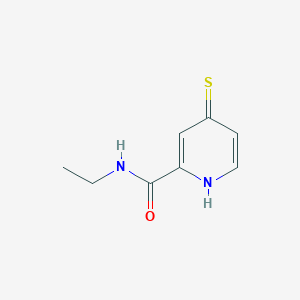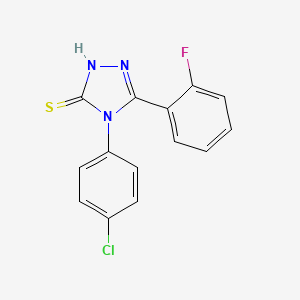![molecular formula C15H20F2N2O3 B12315563 tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)
tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamoyl group, and a difluorophenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable difluorophenylmethyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the difluorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.
Substitution: Various nucleophiles such as amines or alcohols; reactions often conducted in polar solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted carbamates or other functionalized derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Investigated for its potential use in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
Mécanisme D'action
The mechanism of action of tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl N-(2-bromoethyl)carbamate: Used as a building block in organic synthesis.
tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: Another carbamate derivative with different functional groups.
Uniqueness: tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate is unique due to the presence of the difluorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other carbamate derivatives and useful in specialized applications .
Propriétés
Formule moléculaire |
C15H20F2N2O3 |
|---|---|
Poids moléculaire |
314.33 g/mol |
Nom IUPAC |
tert-butyl N-[3-amino-2-[(3,4-difluorophenyl)methyl]-3-oxopropyl]carbamate |
InChI |
InChI=1S/C15H20F2N2O3/c1-15(2,3)22-14(21)19-8-10(13(18)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H2,18,20)(H,19,21) |
Clé InChI |
OFNGEEGOVADCCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


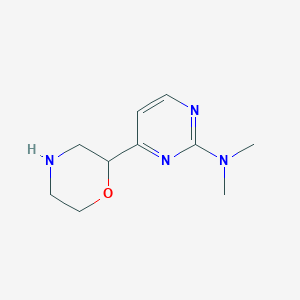
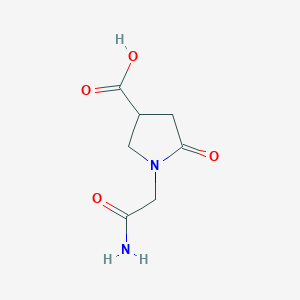
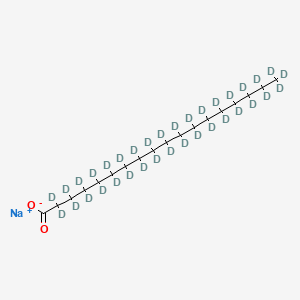

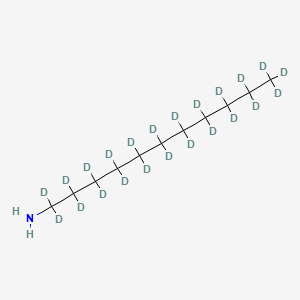
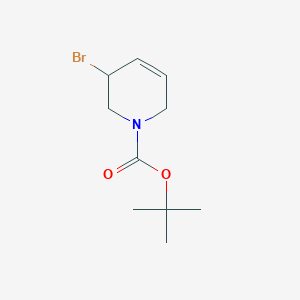
![(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315512.png)
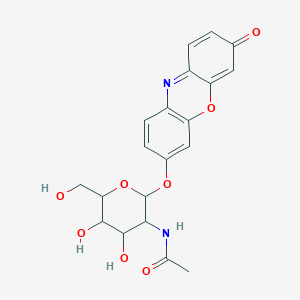
![4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)
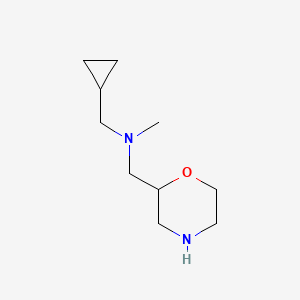

![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)
